Cas no 2763776-82-3 (2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride)
2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2763776-82-3
- EN300-37362284
- 2-(isoquinolin-8-yl)ethan-1-amine dihydrochloride
- 2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride
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- Inchi: 1S/C11H12N2.2ClH/c12-6-4-9-2-1-3-10-5-7-13-8-11(9)10;;/h1-3,5,7-8H,4,6,12H2;2*1H
- InChI Key: NPWDVNHHLIXQMW-UHFFFAOYSA-N
- SMILES: Cl.Cl.NCCC1C=CC=C2C=CN=CC=12
Computed Properties
- Exact Mass: 244.0534038g/mol
- Monoisotopic Mass: 244.0534038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 158
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9Ų
2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37362284-0.05g |
2-(isoquinolin-8-yl)ethan-1-amine dihydrochloride |
2763776-82-3 | 95% | 0.05g |
$306.0 | 2023-07-06 | |
| Enamine | EN300-37362284-0.1g |
2-(isoquinolin-8-yl)ethan-1-amine dihydrochloride |
2763776-82-3 | 95% | 0.1g |
$457.0 | 2023-07-06 | |
| Enamine | EN300-37362284-0.25g |
2-(isoquinolin-8-yl)ethan-1-amine dihydrochloride |
2763776-82-3 | 95% | 0.25g |
$650.0 | 2023-07-06 | |
| Enamine | EN300-37362284-0.5g |
2-(isoquinolin-8-yl)ethan-1-amine dihydrochloride |
2763776-82-3 | 95% | 0.5g |
$1025.0 | 2023-07-06 | |
| Enamine | EN300-37362284-1.0g |
2-(isoquinolin-8-yl)ethan-1-amine dihydrochloride |
2763776-82-3 | 95% | 1.0g |
$1315.0 | 2023-07-06 | |
| Enamine | EN300-37362284-2.5g |
2-(isoquinolin-8-yl)ethan-1-amine dihydrochloride |
2763776-82-3 | 95% | 2.5g |
$2576.0 | 2023-07-06 | |
| Enamine | EN300-37362284-5.0g |
2-(isoquinolin-8-yl)ethan-1-amine dihydrochloride |
2763776-82-3 | 95% | 5.0g |
$3812.0 | 2023-07-06 | |
| Enamine | EN300-37362284-10.0g |
2-(isoquinolin-8-yl)ethan-1-amine dihydrochloride |
2763776-82-3 | 95% | 10.0g |
$5652.0 | 2023-07-06 | |
| Aaron | AR027WQI-50mg |
2-(isoquinolin-8-yl)ethan-1-amine dihydrochloride |
2763776-82-3 | 95% | 50mg |
$446.00 | 2023-12-15 | |
| Aaron | AR027WQI-100mg |
2-(isoquinolin-8-yl)ethan-1-amine dihydrochloride |
2763776-82-3 | 95% | 100mg |
$654.00 | 2023-12-15 |
2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride
Comprehensive Overview of 2-(Isoquinolin-8-yl)ethan-1-amine Dihydrochloride (CAS No. 2763776-82-3)
2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride (CAS No. 2763776-82-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. The compound features an isoquinoline core, a heterocyclic aromatic moiety known for its versatility in drug design. Its dihydrochloride salt form enhances solubility, making it particularly valuable for in vitro and in vivo studies. Researchers are increasingly exploring its potential applications in neurological disorders and enzyme inhibition, aligning with current trends in precision medicine.
The growing interest in 2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride is reflected in its frequent appearance in scientific literature and patent filings. A key driver of this trend is the compound's ability to interact with G-protein-coupled receptors (GPCRs), a hot topic in drug discovery. With the rise of AI-driven molecular modeling, computational studies have predicted its binding affinity for targets like serotonin receptors, which are critical in treating mood disorders. This aligns with user searches for "novel GPCR ligands" and "isoquinoline derivatives in CNS research," highlighting its relevance to contemporary biomedical challenges.
From a synthetic chemistry perspective, the preparation of CAS No. 2763776-82-3 involves multi-step organic transformations, including Buchwald-Hartwig amination and reductive amination—techniques frequently queried by synthetic chemists. The compound's HPLC purity (>98%) and stability under physiological conditions make it a reliable reference standard. Recent forum discussions on platforms like ResearchGate emphasize its utility in high-throughput screening (HTS), addressing common user questions about "small molecule libraries for neurodegenerative diseases."
In the context of structure-activity relationship (SAR) studies, modifications to the ethylamine linker of 2-(Isoquinolin-8-yl)ethan-1-amine have shown promising effects on bioavailability. This ties into trending searches for "optimizing blood-brain barrier penetration," a critical factor in CNS drug development. Analytical data (e.g., NMR and mass spectrometry) confirm the compound's structural integrity, meeting the demand for "certified reference materials" in regulatory submissions.
Beyond therapeutics, 2763776-82-3 has emerged as a tool compound in chemical biology, particularly in fluorescence labeling applications. Its isoquinoline fluorophore properties enable real-time tracking of molecular interactions—a technique gaining traction in live-cell imaging studies. This addresses frequent queries about "small-molecule probes for cellular assays," showcasing its cross-disciplinary utility. Suppliers often highlight its compatibility with automated synthesis platforms, catering to industrial-scale production needs.
Environmental and safety profiles of 2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride comply with REACH and OSHA standards, a critical consideration for laboratories searching for "sustainable chiral building blocks." The compound's powder XRD data and thermogravimetric analysis (TGA) results are frequently requested in technical datasheets, reflecting industry emphasis on material characterization. These attributes position it as a compelling candidate for green chemistry initiatives in pharmaceutical manufacturing.
Future research directions for CAS No. 2763776-82-3 may explore its metal-chelating properties, given the isoquinoline ring's affinity for transition metals—an area gaining momentum in catalysis research. As the scientific community prioritizes fragment-based drug design (FBDD), this compound's modular structure offers valuable insights for medicinal chemistry strategies. Its inclusion in commercial chemical databases like PubChem and SciFinder underscores its established role in modern research workflows.
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